molecular formula C18H21N3O B282002 2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine

2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine

Cat. No. B282002
M. Wt: 295.4 g/mol
InChI Key: GBGORQWLGGPSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine, also known as MPPI, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPPI is a member of the piperazine family and is a derivative of phenylamine.

Mechanism of Action

The exact mechanism of action of 2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Additionally, 2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine has been shown to reduce the expression of adhesion molecules, which play a key role in the recruitment of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it can be administered at relatively high doses without causing significant toxicity. However, one limitation of using 2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine. One potential avenue of research is the development of more efficient synthesis methods for 2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine and to identify its potential therapeutic applications in various fields of medicine. Finally, there is a need for further research into the potential side effects of 2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine and its long-term safety profile.

Synthesis Methods

The synthesis of 2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine involves the reaction of 4-(2-methylphenyl)piperazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced to 2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine using a reducing agent such as palladium on carbon.

Scientific Research Applications

2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

(2-aminophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H21N3O/c1-14-6-2-5-9-17(14)20-10-12-21(13-11-20)18(22)15-7-3-4-8-16(15)19/h2-9H,10-13,19H2,1H3

InChI Key

GBGORQWLGGPSNV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3N

Origin of Product

United States

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